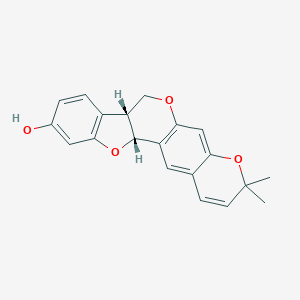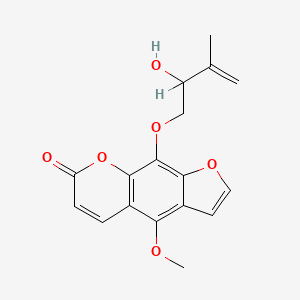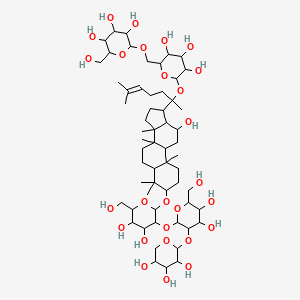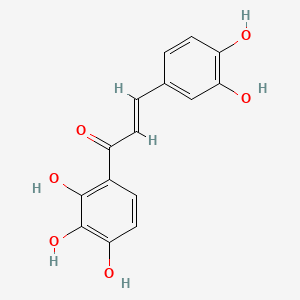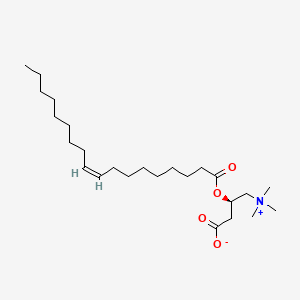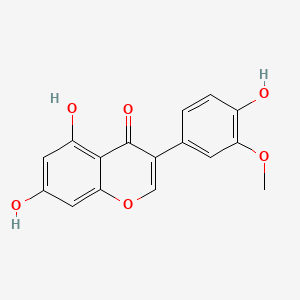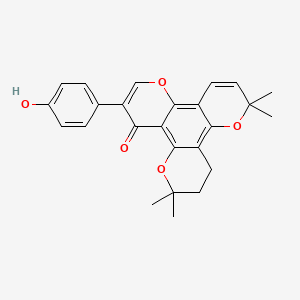
Rhodiosin
Overview
Description
Rhodiosin is a flavonol glycoside compound isolated from the plant Rhodiola rosea, commonly known as golden root or highland ginseng. Rhodiola rosea is a perennial plant that grows in cold regions and has been used traditionally for its medicinal properties. This compound is known for its strong antioxidant activity, which contributes to its potential health benefits .
Mechanism of Action
Rhodiosin is a flavonol glycoside isolated from the Rhodiola rosea plant, known for its potent antioxidant activity . This article will explore the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets Cytochrome P450 2D6 (CYP2D6) and Acetylcholinesterase (AChE) . CYP2D6 is an important enzyme involved in the metabolism of many drugs and toxins, while AChE is a key enzyme in the nervous system, responsible for the breakdown of acetylcholine, a neurotransmitter.
Mode of Action
This compound acts as a non-competitive inhibitor of CYP2D6 and AChE . It binds to these enzymes at a site different from the active site, altering the enzyme’s conformation and reducing its activity. This results in decreased metabolism of certain drugs by CYP2D6 and slowed breakdown of acetylcholine by AChE, potentially enhancing neurotransmission.
Biochemical Pathways
This compound’s antioxidant activity is believed to be linked to its ability to scavenge harmful free radicals such as hydroxyl radicals (•OH) and superoxide anions (•O-2) . By neutralizing these radicals, this compound can help protect cells from oxidative stress, a key factor in many diseases.
Pharmacokinetics
It’s known that this compound exhibits strong antioxidant activity, suggesting it may be well-absorbed and distributed in the body to exert its effects .
Result of Action
This compound’s antioxidant activity can lead to a reduction in oxidative stress in the body. For example, it has been shown to reduce malondialdehyde (MDA) content in the liver induced by irradiation when given prior to exposure . MDA is a marker of oxidative stress, so this reduction indicates a protective effect against oxidative damage.
Action Environment
This compound is derived from the Rhodiola rosea plant, which grows in harsh conditions and produces compounds like this compound as part of its survival mechanism . The effectiveness of this compound may therefore be influenced by environmental factors such as temperature and radiation.
Biochemical Analysis
Biochemical Properties
Rhodiosin interacts with various enzymes, proteins, and other biomolecules. It is part of the phenylpropanoid profile of Rhodiola rosea, indicating its involvement in the phenylpropanoid biosynthetic pathway
Cellular Effects
Given the known properties of Rhodiola rosea, it can be inferred that this compound might influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to be part of the phenylpropanoid profile of Rhodiola rosea, suggesting that it might exert its effects at the molecular level through interactions with enzymes involved in the phenylpropanoid biosynthetic pathway .
Metabolic Pathways
This compound is involved in the phenylpropanoid biosynthetic pathway . It interacts with enzymes or cofactors in this pathway, potentially affecting metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: Rhodiosin can be extracted from Rhodiola rosea using various methods. One effective method involves the use of ionic liquid-based online ultrasonic-assisted extraction and solid-phase trapping techniques. This method uses 1-ethyl-3-methylimidazolium bromide solution as the extractant at a concentration of 2.0 mol/L. The optimal extraction conditions include an ultrasonic power of 360 W, an extraction time of 25 minutes, and an extractant flow rate of 0.8 mL/min .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from Rhodiola rosea using ethanol or methanol as solvents. The ethanolic extracts are then subjected to activity-guided fractionation and purification to isolate this compound. This process ensures the efficient extraction and purification of this compound for use in various applications .
Chemical Reactions Analysis
Types of Reactions: Rhodiosin undergoes several types of chemical reactions, including oxidation and reduction reactions. It exhibits strong antioxidant activity, which is attributed to its ability to scavenge free radicals such as hydroxyl radicals and superoxide anions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydrogen peroxide and other reactive oxygen species. The reactions typically occur under mild conditions, making this compound a stable compound suitable for various applications .
Major Products Formed: The major products formed from the reactions involving this compound include reduced forms of reactive oxygen species and other antioxidant byproducts. These products contribute to the overall antioxidant activity of this compound .
Scientific Research Applications
Rhodiosin has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, this compound is studied for its antioxidant properties and its potential to scavenge free radicals. In biology, it is used to investigate its effects on cellular processes and its potential to protect cells from oxidative stress .
In medicine, this compound is explored for its potential therapeutic effects, including its ability to reduce malondialdehyde content in the liver induced by irradiation. This suggests its potential use in protecting against radiation-induced damage . In the industry, this compound is used in the development of health supplements and functional foods due to its antioxidant properties .
Comparison with Similar Compounds
Rhodiosin is similar to other flavonol glycosides such as rhodionin and herbacetin. this compound exhibits stronger antioxidant activity compared to these compounds. For example, this compound has IC50 values of 0.21 and 0.15 micromolar against hydroxyl radicals and superoxide anions, respectively, which are lower than those of rhodionin and herbacetin . This highlights the uniqueness of this compound in terms of its potent antioxidant properties.
List of Similar Compounds:- Rhodionin
- Herbacetin
- Quercetin
- Kaempferol
These compounds share similar structural features and antioxidant properties but differ in their potency and specific applications .
Properties
IUPAC Name |
7-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5,8-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16/c1-8-15(31)25(43-26-21(37)19(35)16(32)13(7-28)41-26)22(38)27(39-8)40-12-6-11(30)14-18(34)20(36)23(42-24(14)17(12)33)9-2-4-10(29)5-3-9/h2-6,8,13,15-16,19,21-22,25-33,35-38H,7H2,1H3/t8-,13+,15-,16+,19-,21+,22+,25+,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBBQBYCUTXTJQ-ULMXTSOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(C3=C(C(=C2)O)C(=O)C(=C(O3)C4=CC=C(C=C4)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(C3=C(C(=C2)O)C(=O)C(=C(O3)C4=CC=C(C=C4)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801318608 | |
| Record name | Rhodiosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86831-54-1 | |
| Record name | Rhodiosin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86831-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhodiosin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086831541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhodiosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RHODIOSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFG0D2RH6Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



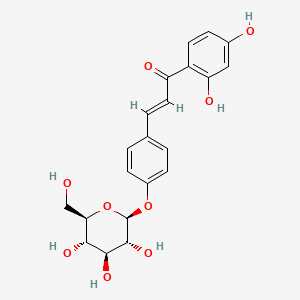
![(1R,14R)-7,7-dimethyl-8,12,18,20,24-pentaoxahexacyclo[12.10.0.02,11.04,9.015,23.017,21]tetracosa-2(11),3,9,15,17(21),22-hexaene](/img/structure/B600609.png)
